

CEE-1 applications in [disease model, e.g., cancer, neurodegeneration]

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Compound of Interest		
Compound Name:	CEE-1	
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Application Notes and Protocols: CEE-1 in Disease Models

Introduction:

The designation "CEE-1" has been identified in scientific literature corresponding to two distinct entities: a novel synthetic enhydrazone ester with anti-inflammatory properties and a gene in Caenorhabditis elegans (cee-1), the human ortholog of which is Guided Entry of Tail-anchored proteins factor 4 (GET4). This document provides detailed application notes and protocols for the study of both entities in the context of cancer and neurodegeneration research.

Section 1: The Enhydrazone Ester CEE-1 in Inflammatory Disease Models

The novel enhydrazone ester, **CEE-1** (ethyl 4-phenylhydrazinocyclohex-3-en-2-oxo-6-phenyl-1-oate), has demonstrated potent anti-inflammatory activity by dually inhibiting the release of proinflammatory cytokines and prostanoids.[1][2] This positions **CEE-1** as a compound of interest for research in diseases with a significant inflammatory component, such as certain cancers and neurodegenerative disorders.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CEE-1 on Pro-inflammatory Mediators



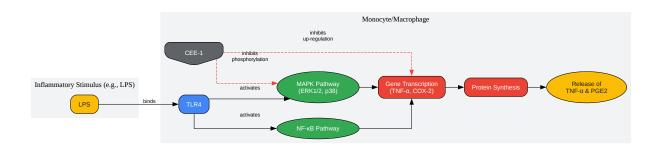
Mediator	Cell Type	Stimulant	IC50 (μM)	Efficacy	Reference
TNF-α	Human Monocytes	Lipopolysacc haride (LPS)	2.0	Almost complete inhibition at 30 µM	[1]
PGE2	Human Monocytes	Lipopolysacc haride (LPS)	2.4	Almost complete inhibition at 30 µM	[1]
Degranulatio n	Human Eosinophils	Stimulant	0.4	Significant inhibition	[3]
Leukotriene C4 (LTC4)	Human Eosinophils	Stimulant	3.8	Significant inhibition	[3]

Mechanism of Action

CEE-1 exerts its anti-inflammatory effects, at least in part, by inhibiting the up-regulation of messenger RNA (mRNA) for Tumor Necrosis Factor-alpha (TNF-α) and the prostanoid-synthetic enzyme, cyclo-oxygenase-2 (COX-2).[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), **CEE-1** does not appear to affect COX-2 enzyme function directly, indicating a mechanism of action more similar to that of steroids.[1][2] Further studies have shown that **CEE-1** can inhibit the early phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinases (MAPK), suggesting an interference with key inflammatory signaling cascades.[3]

Mandatory Visualizations





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Caption: Mechanism of action of the enhydrazone ester CEE-1.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

This protocol is designed to assess the effect of **CEE-1** on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Lipopolysaccharide (LPS) from E. coli
- **CEE-1** (dissolved in a suitable solvent, e.g., DMSO)



- Dexamethasone (positive control)
- 96-well cell culture plates
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and PGE2
- Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

- Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of CEE-1 and the positive control (Dexamethasone) in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.
- Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control.
- Pre-incubate the cells with the compounds for 1 hour at 37°C in a humidified 5% CO2 incubator.
- Prepare a stock solution of LPS in sterile PBS.
- Add 50 μ L of LPS solution to each well to a final concentration of 1 μ g/mL to stimulate cytokine release. Include unstimulated control wells.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- After incubation, centrifuge the plate at 400 x g for 10 minutes.
- Carefully collect the supernatant for cytokine analysis using ELISA kits for TNF-α and PGE2, following the manufacturer's instructions.



- To assess cell viability, perform an MTT or PrestoBlue assay on the remaining cells in the plate according to the manufacturer's protocol.
- Calculate the IC50 values for **CEE-1** for the inhibition of TNF-α and PGE2 release.

Section 2: The C. elegans Gene cee-1 (Human Ortholog GET4) in Cancer and Neurodegeneration Models

In the model organism Caenorhabditis elegans, the gene **cee-1** is the ortholog of the human gene GET4 (Guided Entry of Tail-anchored proteins factor 4). GET4 is a component of a complex that regulates the localization of the BCL2-associated athanogene 6 (BAG6), a protein implicated in tumor progression.[4][5] Recent research has also identified a neuroprotective role for the loss of GET4.[6][7]

Applications in Cancer Research

High expression of GET4 has been identified as an independent poor prognostic factor in colorectal cancer (CRC), where it is believed to promote tumor growth by facilitating cell cycle progression.[4][8] GET4 regulates the cytoplasmic localization of BAG6, which in turn influences p53 acetylation and reduces p21 expression.[4][8]

Table 2: Role of GET4 in Colorectal Cancer



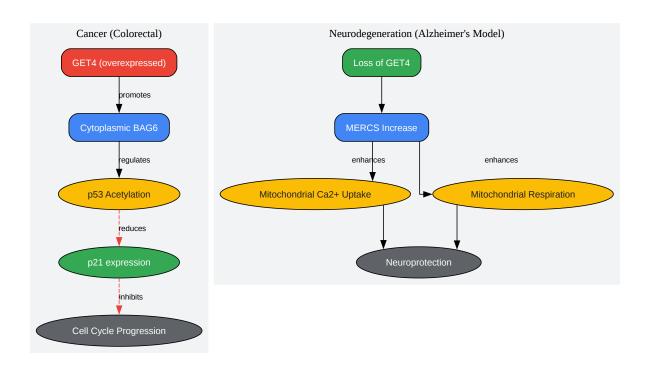
Feature	Observation	Implication	Reference
Expression in CRC	Overexpressed in tumor cells due to increased DNA copy number.	Potential prognostic biomarker.	[4][8]
Prognostic Value	High expression is an independent poor prognostic factor.	Indicates poorer patient outcomes.	[4][8]
Function	Promotes tumor growth and cell cycle progression.	Potential therapeutic target.	[4][8]
Mechanism	Regulates cytoplasmic localization of BAG6, affecting p53 pathway.	Inhibition may restore tumor suppressor function.	[4][8]

Applications in Neurodegeneration Research

Genome-wide CRISPR/Cas9 screens have revealed that the loss of GET4 is neuroprotective. [6][7] The mechanism involves an increase in mitochondria-endoplasmic reticulum contact sites (MERCS), which are crucial for cellular signaling and calcium homeostasis.[6][7][9] Loss of GET4 leads to increased mitochondrial calcium uptake and respiration.[6][7] In a Drosophila model of Alzheimer's disease, suppression of get4 rescued motor ability, improved lifespan, and prevented neurodegeneration.[6][7]

Mandatory Visualizations





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Caption: Dual roles of GET4 in cancer and neurodegeneration.

Experimental Protocols

Protocol 2: CRISPR/Cas9-mediated Knockout of GET4 in a Human Cell Line

This protocol describes the generation of a GET4 knockout cell line to study its function in a disease-relevant context (e.g., a colorectal cancer cell line like SW480 or a neuronal cell line like SH-SY5Y).



Materials:

- Target human cell line
- Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting GET4
- Packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Polybrene
- Puromycin (or other selection marker)
- Culture medium and supplements
- PCR primers for genomic DNA verification
- Antibodies for Western blot analysis of GET4 protein

Procedure:

- gRNA Design and Cloning:
 - Design at least two gRNAs targeting an early exon of the GET4 gene using a suitable online tool (e.g., CHOPCHOP).
 - Synthesize and clone the gRNA sequences into a lentiviral vector that also expresses
 Cas9 and a selection marker (e.g., puromycin resistance).
- Lentivirus Production:
 - Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.



- Filter the supernatant through a 0.45 μm filter.
- · Transduction of Target Cells:
 - Seed the target cells at an appropriate density.
 - The next day, infect the cells with the lentiviral particles in the presence of polybrene (8 μg/mL).
 - After 24 hours, replace the virus-containing medium with fresh medium.
- Selection of Knockout Cells:
 - 48 hours post-infection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
 - Maintain the selection for 7-10 days until all non-transduced cells are eliminated.
- · Verification of Knockout:
 - Genomic DNA: Isolate genomic DNA from the selected cell population. Perform PCR using primers flanking the gRNA target site, followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels.
 - Protein Expression: Perform Western blot analysis using an antibody specific for GET4 to confirm the absence of the protein.
- Functional Assays:
 - The verified GET4 knockout cell line can now be used for functional assays, such as cell proliferation assays, cell cycle analysis, or assessment of mitochondrial function and MERCS formation.

Protocol 3: RNA interference (RNAi) screen for cee-1 function in C. elegans

This protocol outlines a basic RNAi experiment to study the effect of **cee-1** knockdown on a specific phenotype in C. elegans, such as cisplatin resistance or a neurodegeneration-related phenotype.



Materials:

- C. elegans strain of interest (e.g., wild-type N2 or a specific disease model)
- NGM (Nematode Growth Medium) agar plates
- E. coli strain HT115(DE3) containing an L4440 vector with a **cee-1** insert or the empty vector as a control.
- IPTG (Isopropyl β-D-1-thiogalactopyranoside)
- Cisplatin (for resistance assays)
- Stereo microscope

Procedure:

- Prepare RNAi Plates:
 - Pour NGM agar plates and allow them to solidify.
 - Spot the plates with a concentrated culture of the appropriate RNAi bacteria (cee-1 or empty vector control).
 - Induce dsRNA expression by adding IPTG to the plates to a final concentration of 1 mM.
 - Allow the bacterial lawn to grow overnight at room temperature.
- Synchronize Worms:
 - Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.
- RNAi Treatment:
 - Plate the synchronized L1 larvae onto the prepared RNAi plates.
 - Allow the worms to grow and develop at 20°C. The knockdown of cee-1 will occur as the worms feed on the bacteria expressing the dsRNA.



• Phenotypic Analysis:

- Cisplatin Resistance: Once the worms reach the young adult stage, transfer them to NGM
 plates containing a specific concentration of cisplatin. Monitor survival over time compared
 to the control worms.
- Neurodegeneration Phenotype: If using a neurodegeneration model (e.g., expressing a toxic protein), assess relevant phenotypes such as motility (thrashing assay), paralysis, or neuronal integrity (if fluorescent markers are present) at specific time points.

Data Analysis:

Analyze the data statistically to determine if the knockdown of cee-1 has a significant
effect on the phenotype of interest. For survival assays, Kaplan-Meier survival curves can
be generated. For motility assays, the number of thrashes per minute can be counted and
compared between groups.

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